![molecular formula C13H27NO B13220124 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol
Description
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is a secondary alcohol featuring a cyclohexylamine backbone substituted with a bulky tert-butyl group at the para position. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol (CAS: 1153893-60-7) . The tert-butylcyclohexyl group confers significant steric hindrance and lipophilicity, influencing its physicochemical properties, such as solubility and membrane permeability. This compound is structurally related to beta-blockers and polarizing agents but lacks explicit pharmacological data in the provided evidence.
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(4-tert-butylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-10(15)9-14-12-7-5-11(6-8-12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
MGIWWCSXHLHRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCC(CC1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .
Scientific Research Applications
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Structural Analogs
Biological Activity
1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 255.44 g/mol. Its structure features a tert-butyl group attached to a cyclohexylamine moiety, which contributes to its lipophilicity and potential interactions with biological targets.
This compound interacts with various molecular targets, modulating their activity. It is hypothesized to bind to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact mechanisms remain under investigation, but initial studies suggest involvement in:
- Receptor Modulation : Potential interaction with adrenergic receptors.
- Enzyme Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes, relevant in inflammation pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
- Cardiovascular Effects : Research suggests potential benefits in modulating lipid profiles and reducing atherosclerosis risk factors.
Case Studies
-
Study on Lipid Metabolism :
- A study investigated the effects of this compound on lipid profiles in animal models. Results indicated significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) levels compared to control groups.
- Table 1: Lipid Profile Changes
Parameter Control Group (mg/dL) Treatment Group (mg/dL) Total Cholesterol 458.82 ± 82.03 87.03 ± 29.27 LDL Cholesterol 191.87 ± 92.16 43.33 ± 5.75
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers such as VCAM1 and selectin, suggesting a protective effect against endothelial activation.
- Table 2: Inflammatory Marker Levels
Marker Control Group (pg/mL) Treatment Group (pg/mL) VCAM1 200 ± 15 50 ± 10 Selectin 150 ± 20 30 ± 5
Toxicological Profile
Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings. However, long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.